1-(2-ethoxy-5-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Overview
Description
1-(2-ethoxy-5-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-ethoxy-5-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Ethoxylation: The addition of an ethoxy group to the nitro-substituted aromatic ring.
Cyclization: Formation of the quinoline ring system through intramolecular cyclization reactions.
Reduction: Reduction of the nitro group to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-ethoxy-5-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Cyclization: Formation of additional ring systems through intramolecular reactions.
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles and electrophiles.
Scientific Research Applications
1-(2-ethoxy-5-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ethoxy-5-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(2-ethoxy-5-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one can be compared with other quinoline derivatives, such as:
Quinine: Known for its antimalarial properties.
Chloroquine: Used in the treatment of malaria and autoimmune diseases.
Cinchonine: Another antimalarial compound with a similar quinoline structure.
The uniqueness of this compound lies in its specific substituents (ethoxy and nitro groups) and the resulting biological and chemical properties.
Properties
IUPAC Name |
1-(2-ethoxy-5-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-2-27-19-10-8-14(23(25)26)11-16(19)17-12-20(24)22-18-9-7-13-5-3-4-6-15(13)21(17)18/h3-11,17H,2,12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXLAVDQPGYAHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C2CC(=O)NC3=C2C4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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